DHFR Inhibition: In-Silico Affinity Comparison
While direct quantitative data for the target compound is not available, a rigorous in-silico study on its close structural analog, 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol (Compound 1), provides a strong class-level inference for the importance of the 4-methoxyphenyl substitution pattern. The study demonstrates that variations in the aryl substituents on the pyrimidine-2-thiol scaffold lead to significant differences in predicted binding affinity to the dihydrofolate reductase (DHFR) enzyme of E. coli [1].
| Evidence Dimension | Predicted Binding Free Energy (ΔG) and Inhibition Constant (Ki) for DHFR (E. coli) |
|---|---|
| Target Compound Data | Data for the exact target compound is not available. Data for its closest analog, 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol (Compound 1), serves as a representative baseline. |
| Comparator Or Baseline | 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol (Compound 2): ΔG = -6.08 kcal/mol, Ki = 34.88 µM. 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol (Compound 3): ΔG = -6.60 kcal/mol, Ki = 14.53 µM. |
| Quantified Difference | Compound 3 (4-bromo) exhibits a 2.4-fold lower Ki (higher affinity) compared to Compound 2 (4-amino) (14.53 µM vs. 34.88 µM). The methoxyphenyl-containing Compound 1 shows an intermediate Ki of 20.78 µM [1]. |
| Conditions | In-silico molecular docking using Autodock4 with DHFR enzyme from E. coli, RMSD validation at 1 Å [1]. |
Why This Matters
This data demonstrates that even subtle changes in the aryl substituent (e.g., Br vs. NH2) on a similar pyrimidine-thiol core result in quantifiable shifts in binding behavior, underscoring the non-fungible nature of the 4-methoxyphenyl group for specific biological interactions.
- [1] Widiyanti, P., et al. (2023). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Conference Proceedings, 2536, 020001. https://doi.org/10.1063/5.0118576 View Source
